molecular formula C18H20N6O B12247149 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine

Cat. No.: B12247149
M. Wt: 336.4 g/mol
InChI Key: QBHHXYPRKAULMT-UHFFFAOYSA-N
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Description

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is known for its interaction with alpha1-adrenergic receptors, which are a class of G-protein-coupled receptors involved in various physiological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of intermediate compounds through reactions such as nucleophilic substitution and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under an inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects. The molecular targets and pathways involved include the activation or blockade of G-protein-coupled signaling pathways .

Comparison with Similar Compounds

4-[4-(2-Methoxyphenyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can be compared with other similar compounds, such as:

These compounds share structural similarities and target the same receptors, but they differ in their pharmacokinetic profiles, therapeutic applications, and side effect profiles. The uniqueness of this compound lies in its specific binding affinity and potential for use in treating a broader range of conditions .

Properties

Molecular Formula

C18H20N6O

Molecular Weight

336.4 g/mol

IUPAC Name

4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine

InChI

InChI=1S/C18H20N6O/c1-25-16-6-3-2-5-15(16)22-9-11-23(12-10-22)17-13-18(20-14-19-17)24-8-4-7-21-24/h2-8,13-14H,9-12H2,1H3

InChI Key

QBHHXYPRKAULMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4

Origin of Product

United States

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